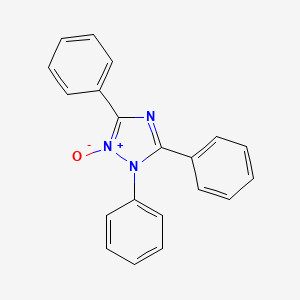
1H-1,2,4-Triazole, 1,3,5-triphenyl-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1,3,5-triphenyl-, 2-oxide is a heterocyclic compound with the molecular formula C20H15N3O. It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse chemical and biological activities. This compound is characterized by the presence of three phenyl groups attached to the triazole ring, along with an oxide group at the 2-position.
Preparation Methods
. This reaction is often catalyzed by copper, leading to the formation of 1,2,3-triazoles, which can be further modified to obtain 1,2,4-triazoles. Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
1H-1,2,4-Triazole, 1,3,5-triphenyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various substituted triazoles and their derivatives.
Scientific Research Applications
1H-1,2,4-Triazole, 1,3,5-triphenyl-, 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in treating various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1,3,5-triphenyl-, 2-oxide involves the inhibition of specific enzymes and pathways. For instance, it can inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by blocking the enzyme 14-α-demethylase . This leads to the accumulation of toxic sterol intermediates and disruption of the cell membrane, ultimately causing cell death.
Comparison with Similar Compounds
1H-1,2,4-Triazole, 1,3,5-triphenyl-, 2-oxide can be compared with other triazole derivatives such as:
1H-1,2,4-Triazole, 1,3,5-triphenyl-: Lacks the oxide group, resulting in different chemical properties.
1H-1,2,4-Triazole, 1-(tricyclohexylstannyl)-: Contains a stannyl group, which imparts unique reactivity and applications.
5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole: Features a methoxy group, leading to different biological activities.
The uniqueness of this compound lies in its combination of phenyl and oxide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
54214-63-0 |
|---|---|
Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-oxido-2,3,5-triphenyl-1,2,4-triazol-1-ium |
InChI |
InChI=1S/C20H15N3O/c24-23-20(17-12-6-2-7-13-17)21-19(16-10-4-1-5-11-16)22(23)18-14-8-3-9-15-18/h1-15H |
InChI Key |
RCTARKCLOYWROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=[N+](N2C3=CC=CC=C3)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















